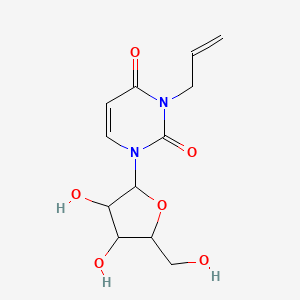

N3-Allyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLZLBIWJOGXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-Allyluridine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Allyluridine is a synthetic derivative of the nucleoside uridine, characterized by the attachment of an allyl group at the N3 position of the pyrimidine (B1678525) ring. This modification imparts distinct chemical and biological properties to the parent molecule, leading to significant interest in its potential therapeutic applications. This document provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its effects on the central nervous system. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a modified pyrimidine nucleoside. The core structure consists of a ribose sugar linked to a uracil (B121893) base, with an allyl group (–CH₂–CH=CH₂) substituted on the nitrogen atom at the third position of the uracil ring.

Chemical Structure:

An In-depth Technical Guide to the Synthesis and Characterization of N3-Allyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N3-Allyluridine, a uridine (B1682114) analog with noted effects on the central nervous system. This document details the probable synthetic pathway, experimental protocols, and characterization data based on available scientific literature.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside that has garnered interest for its potential pharmacological activities. Specifically, studies have indicated its depressant effects on the central nervous system (CNS)[1][2]. As with many nucleoside analogs, the therapeutic potential of this compound necessitates robust and well-documented methods for its synthesis and thorough characterization to ensure purity, stability, and to understand its biological mechanism of action. This guide aims to provide a detailed, practical resource for researchers engaged in the study of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound is proposed to be a multi-step process, commencing with the protection of the ribose hydroxyl groups of uridine, followed by the key N3-allylation step, and concluding with deprotection to yield the final product. This approach is standard in nucleoside chemistry to ensure regioselectivity at the N3 position of the uracil (B121893) ring.

Proposed Synthetic Pathway

The logical synthetic route for this compound, inferred from related literature on N3-substituted uridines, involves the following key transformations:

-

Protection of Uridine: The 2'- and 3'-hydroxyl groups of the ribose moiety of uridine are protected as a 2',3'-O-isopropylidene acetal. This directs the subsequent alkylation to the nitrogen atoms of the uracil base.

-

N3-Allylation: The protected uridine is then subjected to allylation at the N3 position of the uracil ring using an appropriate allylating agent.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to afford this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of N3-substituted uridine derivatives and represent a plausible and detailed procedure for obtaining this compound.

Step 1: Synthesis of 2',3'-O-Isopropylideneuridine (Protected Uridine)

This procedure is adapted from standard protocols for the protection of ribonucleosides.

-

Reagents and Materials:

-

Uridine

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Suspend uridine (1.0 eq) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3.0 eq) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, typically 4-6 hours).

-

Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2',3'-O-Isopropylideneuridine as a white solid.

-

Step 2: Synthesis of N3-Allyl-2',3'-O-isopropylideneuridine (Allylated Intermediate)

This protocol is based on general methods for the N3-alkylation of uridine.

-

Reagents and Materials:

-

2',3'-O-Isopropylideneuridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2',3'-O-Isopropylideneuridine (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours (monitor by TLC).

-

After completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N3-Allyl-2',3'-O-isopropylideneuridine.

-

Step 3: Synthesis of this compound (Deprotection)

This final step involves the removal of the isopropylidene protecting group.

-

Reagents and Materials:

-

N3-Allyl-2',3'-O-isopropylideneuridine

-

Trifluoroacetic acid (TFA)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve N3-Allyl-2',3'-O-isopropylideneuridine (1.0 eq) in a mixture of TFA and water (e.g., 9:1 v/v).

-

Stir the solution at room temperature for 1-2 hours (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and water.

-

Co-evaporate with toluene (B28343) to remove residual TFA.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from similar compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆N₂O₆ |

| Molecular Weight | 284.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched literature |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected chemical shifts for this compound in a suitable solvent like DMSO-d₆ are tabulated below. The numbering corresponds to the standard IUPAC nomenclature for uridine.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 | d | ~8.0 |

| H-5 | ~5.7 | d | ~8.0 |

| H-1' | ~5.8 | d | ~5.0 |

| H-2' | ~4.1 | m | |

| H-3' | ~4.0 | m | |

| H-4' | ~3.9 | m | |

| H-5'a, H-5'b | ~3.6, ~3.5 | m | |

| Allyl-CH₂ | ~4.4 | m | |

| Allyl-CH | ~5.9 | m | |

| Allyl-CH₂ (terminal) | ~5.2 | m | |

| 2'-OH | ~5.4 | d | |

| 3'-OH | ~5.1 | d | |

| 5'-OH | ~5.0 | t |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The expected chemical shifts for the carbon atoms of this compound are as follows:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-4 | ~163 |

| C-2 | ~151 |

| C-6 | ~141 |

| C-5 | ~102 |

| C-1' | ~88 |

| C-4' | ~85 |

| C-2' | ~74 |

| C-3' | ~70 |

| C-5' | ~61 |

| Allyl-CH₂ | ~45 |

| Allyl-CH | ~133 |

| Allyl-CH₂ (terminal) | ~118 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

-

Expected Molecular Ion (M+H)⁺: m/z 285.10

-

Expected Sodium Adduct (M+Na)⁺: m/z 307.08

The fragmentation pattern in mass spectrometry for nucleosides typically involves the cleavage of the glycosidic bond between the base and the ribose sugar[3][4][5]. For this compound, characteristic fragments would correspond to the N3-allyluracil moiety and the ribose sugar.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit depressant effects on the central nervous system[1][2]. The precise molecular mechanism and the signaling pathways involved have not been fully elucidated in the available literature. However, it is known that many nucleoside analogs can interact with various cellular targets, including receptors, enzymes, and transporters.

Given its effects on the CNS, potential mechanisms could involve modulation of:

-

Adenosinergic signaling: Uridine and its derivatives can interact with adenosine (B11128) receptors.

-

GABAergic systems: Some CNS depressants act by enhancing the effects of the inhibitory neurotransmitter GABA.

-

Nucleoside transporters: Altering the transport of endogenous nucleosides can impact neuronal function.

Further research is required to delineate the specific signaling pathways affected by this compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the synthesis and characterization of this compound. The proposed three-step synthesis is based on established and reliable methodologies in nucleoside chemistry. The provided characterization data, while estimated from analogous structures, offers a solid baseline for researchers to confirm the identity and purity of their synthesized compound. The known CNS depressant effects of this compound warrant further investigation to elucidate the underlying molecular mechanisms, which could open avenues for its development as a therapeutic agent. This guide serves as a valuable starting point for scientists and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound.

References

- 1. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted oxopyrimidines and nucleosides: structure-activity relationship for hypnotic activity as central nervous system depressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectra of uridine and pseudouridine: fragmentation patterns characteristic of a carbon-carbon nucleosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifesciencesite.com [lifesciencesite.com]

N3-Allyluridine: A Technical Guide for RNA Labeling and Analysis in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, potential applications, and methodologies for utilizing N3-Allyluridine as a chemical probe for RNA analysis in molecular biology. While direct applications of this compound are emerging, this document extrapolates from established techniques involving analogous allyl-modified nucleosides and N3-position modifications of uridine (B1682114) to present a prospective workflow. We cover the rationale for its use, proposed mechanisms for its incorporation and detection, detailed hypothetical experimental protocols, and the expected data outputs. This guide is intended to serve as a foundational resource for researchers interested in exploring this compound for RNA metabolic labeling, transcriptome analysis, and the study of RNA dynamics.

Introduction: The Advent of Chemical Probes in RNA Biology

The study of RNA has been revolutionized by the development of chemical tools that enable the tracking and analysis of RNA molecules within their native cellular environment. Metabolic labeling, a powerful strategy for introducing chemical reporters into biomolecules, has been instrumental in elucidating the dynamics of the transcriptome. By introducing modified nucleosides that are incorporated into newly synthesized RNA, researchers can distinguish nascent transcripts from the pre-existing RNA pool. These chemical modifications serve as handles for subsequent bioorthogonal reactions, allowing for the enrichment, visualization, and sequencing-based analysis of the labeled RNA.

Several modified nucleosides, such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU), have become standard tools in the field. More recently, nucleosides bearing allyl groups, such as N4-allylcytidine and N6-allyladenosine, have demonstrated utility in RNA labeling and sequencing.[1][2] The allyl group offers a unique reactive handle for specific chemical derivatization. This guide focuses on the potential of this compound, a uridine analog modified at the N3 position with an allyl group, as a novel probe for RNA molecular biology. The N3 position of uridine is known to be involved in RNA structure and can be chemically modified.[3] The introduction of an allyl group at this position presents an opportunity for developing new methodologies for RNA analysis.

This compound: A Prospective Chemical Reporter for RNA

Rationale for Use

This compound is a synthetic nucleoside analog that can be metabolically incorporated into nascent RNA transcripts. The core idea is that once incorporated, the allyl group serves as a bioorthogonal chemical handle for a variety of downstream applications.

The primary advantages of using an allyl-modified nucleoside like this compound include:

-

Bioorthogonality: The allyl group is chemically inert within the cellular environment but can be specifically targeted by reactions that do not interfere with native biological processes.

-

Versatility in Chemical Modification: The allyl group can participate in several types of bioorthogonal reactions, including palladium-catalyzed cross-coupling and thiol-ene "click" chemistry, offering flexibility in the choice of reporter molecules.[4][5][6]

-

Potential for Sequencing Readout: Chemical derivatization of the allyl group can be designed to induce mutations or stalls during reverse transcription, allowing for the precise identification of labeled sites through next-generation sequencing.[7][8][9]

Proposed Workflow for this compound-based RNA Analysis

The proposed workflow for utilizing this compound in molecular biology encompasses several key stages, from metabolic labeling to data analysis.

Quantitative Data and Comparative Analysis

Direct quantitative data for the enzymatic incorporation and downstream analysis of this compound is not yet widely available. However, we can extrapolate potential performance metrics based on studies of similar modified nucleosides. The following tables summarize relevant data from the literature to provide a comparative context for researchers designing experiments with this compound.

Table 1: Comparison of Modified Uridine Analogs Used in RNA Metabolic Labeling

| Modified Nucleoside | Typical Concentration for Labeling | Labeling Time | Downstream Chemistry | Sequencing Readout | Reference(s) |

| 4-thiouridine (4sU) | 100-500 µM | 5 min - 24 h | Thiol-specific biotinylation | U to C transition | [10][11] |

| 5-ethynyluridine (5EU) | 100 µM - 1 mM | 1 - 24 h | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) | Not direct; used for enrichment | N/A |

| N3-methyluridine (m3U) | N/A (endogenous modification) | N/A | Antibody-based enrichment; Chemical derivatization | Reverse transcription stop or mutation | [12][13] |

| This compound (proposed) | Hypothesized: 100-500 µM | Hypothesized: 1 - 12 h | Palladium-catalyzed reactions, Thiol-ene chemistry | Hypothesized: U to C/G/A transition or RT stop | N/A |

Table 2: Substrate Efficiency of T7 RNA Polymerase with Modified UTPs

| Modified UTP | Relative Incorporation Efficiency (compared to UTP) | Impact on Transcription | Reference(s) |

| 5-substituted Pyrimidine (B1678525) UTPs (various small modifications) | Good substrates | Generally well-tolerated | [14][15] |

| 2'-Me-UTP | Terminator | Terminates chain synthesis | [16] |

| 3'-Me-UTP | Not a substrate or inhibitor | No incorporation | [16] |

| N1-methylpseudouridine triphosphate (m1ΨTP) | Sequence-dependent (15-70% vs UTP) | Can be fully substituted for UTP | [17] |

| N3-Allyl-UTP (proposed) | Hypothesized: Moderate to Good | Hypothesized: Likely tolerated, potential for sequence context effects | N/A |

Note: The data for this compound is hypothetical and serves as a guideline for initial experiments. Optimization will be required.

Experimental Protocols

The following sections provide detailed, albeit prospective, methodologies for the key experiments in the this compound workflow. These protocols are adapted from established methods for other modified nucleosides.

Metabolic Labeling of Nascent RNA with this compound

This protocol describes the introduction of this compound into cultured mammalian cells.

Materials:

-

This compound (synthesized as described in the literature)

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA extraction kit

Procedure:

-

Cell Culture: Plate cells at a density that will result in 70-80% confluency on the day of labeling.

-

Preparation of this compound Stock: Prepare a sterile stock solution of this compound in DMSO or PBS. The final concentration in the culture medium should be determined empirically, starting with a range of 100 µM to 500 µM.

-

Metabolic Labeling:

-

Aspirate the old medium from the cells.

-

Add fresh, pre-warmed complete medium containing the desired final concentration of this compound.

-

Incubate the cells for the desired labeling period (e.g., 1, 4, or 12 hours) at 37°C in a CO2 incubator.

-

-

Cell Harvesting and RNA Isolation:

-

After the labeling period, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly on the plate using TRIzol reagent, following the manufacturer's protocol for total RNA extraction.

-

Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.

-

Chemical Derivatization of this compound-labeled RNA

This section outlines two potential methods for modifying the allyl group on the incorporated this compound.

Method A: Palladium-Catalyzed Deprotection/Reaction (adapted from prodrug activation strategies)

This method uses a water-soluble palladium catalyst to cleave an allyl protecting group, which could be adapted to modify the allyl group on RNA.[18][19]

Materials:

-

This compound-labeled total RNA

-

Water-soluble palladium catalyst (e.g., Na2PdCl4)

-

Allyl scavenger (e.g., 1,3-dimethylbarbituric acid)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free tube, combine the this compound-labeled RNA (e.g., 10 µg) with the reaction buffer.

-

Addition of Reagents: Add the allyl scavenger and the palladium catalyst to the reaction mixture. The optimal concentrations will need to be determined empirically.

-

Incubation: Incubate the reaction at a mild temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

RNA Purification: Purify the RNA from the reaction mixture using an RNA cleanup kit to remove the catalyst and other reagents.

Method B: Thiol-Ene "Click" Chemistry

This method utilizes a radical-initiated reaction between the allyl group (ene) and a thiol-containing molecule.[5][6][20]

Materials:

-

This compound-labeled total RNA

-

Thiol-containing reporter molecule (e.g., biotin-thiol, fluorescent dye-thiol)

-

Radical initiator (e.g., a photoinitiator like LAP for UV-induced reaction)

-

Reaction buffer (e.g., PBS)

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free tube, dissolve the this compound-labeled RNA and the thiol-containing reporter molecule in the reaction buffer.

-

Initiation: If using a photoinitiator, add it to the mixture and expose the reaction to UV light (e.g., 365 nm) for a specific duration.

-

Incubation: Allow the reaction to proceed at room temperature.

-

RNA Purification: Purify the modified RNA using an RNA cleanup kit.

Sequencing Library Preparation and Data Analysis

The derivatized this compound is expected to cause misincorporations or stops during reverse transcription.

Materials:

-

Chemically derivatized this compound-labeled RNA

-

Reverse transcriptase (e.g., SuperScript IV)

-

Random hexamers or gene-specific primers

-

dNTPs

-

Sequencing library preparation kit (e.g., Illumina TruSeq)

Procedure:

-

Reverse Transcription: Perform reverse transcription on the modified RNA according to the manufacturer's protocol.

-

Library Preparation: Prepare a sequencing library from the resulting cDNA using a standard kit. This involves second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the library on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify sites of single nucleotide polymorphisms (SNPs) or truncations that are specific to the this compound-labeled samples compared to control samples (unlabeled or labeled but not chemically modified).

-

The frequency of mutations at specific uridine positions corresponds to the level of this compound incorporation.

-

Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

Conclusion and Future Outlook

This compound holds promise as a novel chemical tool for the study of RNA biology. Based on the successful application of other allyl-modified nucleosides, it is plausible that this compound can be metabolically incorporated into nascent RNA and subsequently detected through bioorthogonal chemistry and sequencing. This technical guide provides a theoretical framework and prospective protocols to guide researchers in the exploration of this compound.

Future work should focus on empirically validating the key steps of the proposed workflow. This includes quantifying the efficiency of this compound triphosphate synthesis and its incorporation by various RNA polymerases, optimizing the chemical derivatization reactions on RNA, and characterizing the specific mutational signatures or reverse transcription stop patterns induced by the modified base. The development of robust and reliable protocols for this compound-based RNA analysis will add a valuable new method to the toolkit of molecular biologists, enabling new insights into the dynamic world of the transcriptome.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]

- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Supramolecular Regulation of Bioorthogonal Catalysis in Cells Using Nanoparticle-Embedded Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: The Antiviral Mechanism of N3-Substituted Uracil Derivatives as Non-Nucleoside RdRp Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific mechanism of action for N3-Allyluridine in antiviral contexts is limited in publicly available literature. This guide, therefore, focuses on the well-documented mechanism of a closely related and structurally relevant class of compounds: N1,N3-disubstituted uracil (B121893) derivatives, which have demonstrated notable antiviral activity. The principles and methodologies described herein are likely applicable to the study of this compound.

Executive Summary

The ongoing challenge of emerging and evolving viral threats necessitates the development of novel antiviral agents. One promising area of research involves the targeting of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This technical guide provides an in-depth analysis of the mechanism of action of N3-substituted uracil derivatives as non-nucleoside inhibitors of viral RdRp, with a particular focus on their activity against SARS-CoV-2. These compounds have been shown to effectively inhibit viral replication by binding to and disrupting the function of the viral polymerase. This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Core Mechanism of Action: Non-Nucleoside Inhibition of Viral RdRp

N3-substituted uracil derivatives represent a class of non-nucleoside inhibitors (NNIs) that target the viral RNA-dependent RNA polymerase (RdRp). Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing RNA strand, NNIs inhibit the polymerase through a different mechanism.[1]

The proposed mechanism of action involves the binding of the N3-substituted uracil derivative to an allosteric site on the RdRp enzyme. This binding event induces a conformational change in the enzyme's structure, which in turn disrupts its catalytic activity. The inhibition of RdRp prevents the synthesis of new viral RNA, thereby halting viral replication within the host cell.

Recent studies on N1,N3-disubstituted uracil derivatives have demonstrated their efficacy against SARS-CoV-2, including various variants of concern.[1][2] These compounds have been shown to directly inhibit the activity of recombinant SARS-CoV-2 RdRp, confirming the enzyme as their primary molecular target.[1][2]

Quantitative Data Summary

The antiviral activity and cytotoxicity of several N1,N3-disubstituted uracil derivatives have been quantified in cell-based assays. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) for a selection of these compounds against the SARS-CoV-2 Delta variant.

| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 872 | 0.8 | >100 | >125 |

| 875 | 1.1 | >100 | >90.9 |

| 611 | 1.5 | >100 | >66.7 |

| 868 | 2.1 | >100 | >47.6 |

| 874 | 3.7 | >100 | >27.0 |

| 870 | 6.1 | >100 | >16.4 |

Data sourced from Siniavin et al., 2022. Assays were performed in Vero E6 cells infected with the SARS-CoV-2 Delta variant.

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds. Subsequently, infect the cells with a viral suspension (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere until a clear cytopathic effect is observed in the virus control wells.

-

CPE Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 hours.

-

Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO. Measure the optical density at 570 nm. Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Cytotoxicity Assay

This protocol determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

-

Cell Seeding: Seed Vero E6 cells in 96-well plates as described in the antiviral activity assay.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Assess cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Recombinant RdRp Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of purified recombinant viral RdRp.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, primers, ribonucleotides (including a labeled nucleotide such as [α-32P]GTP), and the recombinant RdRp enzyme in a suitable reaction buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities. Calculate the IC50 value, which is the concentration of the compound that inhibits RdRp activity by 50%.

Visualizations

Signaling Pathway Diagram

Caption: Proposed allosteric inhibition of viral RdRp by N3-substituted uracil derivatives.

Experimental Workflow Diagram

Caption: Workflow for evaluating the antiviral efficacy and mechanism of action.

References

A Technical Guide to N3-Substituted Uridine Derivatives, with a Focus on N3-Allyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-substituted uridine (B1682114) derivatives represent a versatile class of nucleoside analogs that have garnered interest in medicinal chemistry due to their diverse pharmacological activities. Modification at the N3 position of the uracil (B121893) base can significantly alter the biological properties of the parent uridine molecule, leading to compounds with potential therapeutic applications in various domains, including central nervous system (CNS) disorders and antiviral therapy.[1][2] While a broad spectrum of these derivatives has been synthesized and evaluated, comprehensive research often focuses on the general properties of the class rather than an in-depth analysis of individual compounds.

This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of N3-substituted uridine derivatives, with a specific focus on N3-Allyluridine where data is available. The content is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of modified pyrimidine (B1678525) nucleosides.

Discovery and History

The exploration of N3-substituted pyrimidine nucleosides is part of a broader effort in medicinal chemistry to develop novel therapeutic agents by modifying the structure of endogenous nucleosides. The primary motivation behind such modifications is to enhance biological activity, improve selectivity, and overcome limitations of existing drugs, such as metabolic instability or the development of resistance.

The synthesis of a wide array of N3-substituted derivatives of uridine and other pyrimidine nucleosides has been reported in the scientific literature, often as part of screening libraries to identify compounds with specific pharmacological effects.[3] this compound is one such derivative that has been synthesized and evaluated for its effects on the central nervous system.[4] However, dedicated studies focusing solely on the discovery and developmental history of this compound are not extensively documented in publicly available literature. Its emergence is noted within broader investigations into the structure-activity relationships of N3-substituted uridines.

Synthesis of N3-Substituted Uridine Derivatives

The synthesis of N3-substituted uridine derivatives typically involves the alkylation or acylation of the N3 position of the uracil ring. A general and efficient method for this transformation is the phase-transfer-catalyzed reaction of a protected or unprotected uridine with an appropriate alkyl or acyl halide.

General Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on general methods for N3-alkylation of uridine.

Materials:

-

Uridine

-

Allyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of uridine (1 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (3 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to afford this compound.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The biological activities of N3-substituted uridine derivatives are diverse and depend on the nature of the substituent at the N3 position. The primary area where this compound has been studied is in its effects on the central nervous system.

Central Nervous System Depressant Effects

Studies in mice have shown that this compound exhibits CNS depressant effects.[5][6] These effects have been evaluated using standard pharmacological assays, including the potentiation of pentobarbital-induced sleep and motor incoordination tests.

Table 1: CNS Depressant Effects of this compound and Related Compounds in Mice

| Compound | Dose (µmol/mouse, i.c.v.) | Pentobarbital-Induced Sleep Prolongation | Motor Incoordination |

| This compound | 2.0 | Significant | Synergistic with diazepam |

| N3-Allylthymidine | 2.0 | Significant | Synergistic with diazepam |

| Uridine | 2.0 | Less potent than N3-allyl derivative | No significant effect |

| Thymidine | 2.0 | Less potent than N3-allyl derivative | No significant effect |

Data summarized from descriptive reports in the literature. Specific quantitative values for sleep prolongation were not consistently provided across studies.

These findings suggest that the addition of the allyl group at the N3 position enhances the CNS depressant properties of uridine.

Potential Antiviral and Anticancer Activities

While there is no specific data on the antiviral or anticancer properties of this compound, other N3-substituted pyrimidine nucleosides have been investigated as potential therapeutic agents in these areas.[7] The modification at the N3 position can influence the interaction of the nucleoside analog with viral or cellular enzymes, such as polymerases or kinases, which are crucial for viral replication and cancer cell proliferation. Further research is warranted to explore the potential of this compound in these therapeutic areas.

Mechanism of Action

The precise mechanism of action for this compound's CNS depressant effects has not been fully elucidated. However, it is likely to involve the modulation of neuronal signaling pathways that are influenced by endogenous uridine. Uridine and its phosphorylated derivatives (UMP, UDP, UTP) are known to play significant roles in the CNS, including neurotransmission, neuronal plasticity, and membrane biosynthesis.[8][9][10]

Endogenous uridine can be transported into neurons and glial cells, where it is converted to UTP. UTP can then act on P2Y purinergic receptors, which are G protein-coupled receptors involved in a variety of cellular responses. It is hypothesized that N3-substituted uridine derivatives may interact with these or other unidentified neuronal receptors, or they may modulate the activity of enzymes involved in uridine metabolism, thereby affecting neuronal excitability.[11]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the action of this compound in the CNS, based on the known pharmacology of uridine analogs.

Caption: Hypothetical signaling pathway for this compound's CNS effects.

Conclusion and Future Directions

N3-substituted uridine derivatives, including this compound, represent a promising area of research in medicinal chemistry. The available data indicates that this compound possesses CNS depressant properties, suggesting its potential as a lead compound for the development of novel sedatives or anxiolytics. However, the current body of research on this compound is limited, and further studies are needed to fully characterize its pharmacological profile, including its mechanism of action, pharmacokinetics, and safety.

Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific molecular targets of this compound.

-

Mechanism of Action Studies: Investigating the interaction of this compound with neuronal receptors and its effects on neurotransmitter systems.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of N3-allyl and other N3-substituted uridine derivatives to optimize their therapeutic properties.

-

Exploration of Other Therapeutic Areas: Screening this compound for antiviral, anticancer, and other potential therapeutic activities.

A more in-depth understanding of the biological effects of this compound and related compounds will be crucial for unlocking their full therapeutic potential and for the rational design of next-generation nucleoside-based drugs.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 标题:Synthesis and central nervous system depressant effects of N3-substituted 2',3'-O-isopropylideneuridines.【化源网】 [chemsrc.com]

- 5. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteom.elte.hu [proteom.elte.hu]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Uridine function in the central nervous system. | Semantic Scholar [semanticscholar.org]

- 11. Modulators of Nucleoside Metabolism in the Therapy of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Activity Spectrum of N3-Substituted Uridine Analogs: A Technical Guide

Disclaimer: This technical guide summarizes the antiviral activity of N1,N3-disubstituted uracil (B121893) derivatives, as specific data for N3-Allyluridine was not available in the public domain at the time of this report. The presented data on these related compounds offers valuable insights into the potential antiviral properties of N3-substituted uridine (B1682114) analogs.

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, primarily targeting viral polymerases to inhibit replication.[1][2] This guide focuses on the antiviral activity of N1,N3-disubstituted uracil derivatives, a class of compounds that has demonstrated promising activity against various viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] These non-nucleoside inhibitors target the RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2]

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity of a panel of N1,N3-disubstituted uracil derivatives was evaluated against several SARS-CoV-2 variants of concern. The 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants [1]

| Compound ID | SARS-CoV-2 Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 870 | Delta (B.1.617.2) | 15.2 ± 1.3 | >50 | >3.3 |

| Beta (B.1.351) | 18.9 ± 2.1 | >50 | >2.6 | |

| Omicron (BA.1.1) | 20.1 ± 1.8 | >50 | >2.5 | |

| 871 | Delta (B.1.617.2) | 13.3 ± 1.1 | >50 | >3.8 |

| Beta (B.1.351) | 16.5 ± 1.9 | >50 | >3.0 | |

| Omicron (BA.1.1) | 18.2 ± 1.5 | >50 | >2.7 | |

| 872 | Delta (B.1.617.2) | 25.4 ± 2.5 | >50 | >2.0 |

| Beta (B.1.351) | 31.7 ± 3.2 | >50 | >1.6 | |

| Omicron (BA.1.1) | 28.2 ± 2.9 | >50 | >1.8 | |

| 873 | Delta (B.1.617.2) | 49.9 ± 4.8 | >50 | >1.0 |

| Beta (B.1.351) | 42.1 ± 3.9 | >50 | >1.2 | |

| Omicron (BA.1.1) | 45.3 ± 4.1 | >50 | >1.1 | |

| 874 | Delta (B.1.617.2) | 19.8 ± 2.0 | >50 | >2.5 |

| Beta (B.1.351) | 24.6 ± 2.8 | >50 | >2.0 | |

| Omicron (BA.1.1) | 22.5 ± 2.3 | >50 | >2.2 | |

| 601 | Delta (B.1.617.2) | 14.1 ± 1.2 | >50 | >3.5 |

| Beta (B.1.351) | 17.8 ± 1.6 | >50 | >2.8 | |

| Omicron (BA.1.1) | 19.5 ± 1.7 | >50 | >2.6 | |

| 611 | Delta (B.1.617.2) | 7.9 ± 0.8 | >50 | >6.3 |

| Beta (B.1.351) | 9.8 ± 1.0 | >50 | >5.1 | |

| Omicron (BA.1.1) | 8.5 ± 0.9 | >50 | >5.9 |

Experimental Protocols

Cell Culture and Viruses

-

Cells: Vero E6 cells are commonly used for SARS-CoV-2 propagation and antiviral assays.[1][4] These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Viruses: SARS-CoV-2 variants of concern (e.g., Delta, Beta, Omicron) are used for infection.[1] Viral stocks are propagated in Vero E6 cells and titrated to determine the tissue culture infectious dose 50 (TCID50).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value from the dose-response curve.

Antiviral Activity Assays

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 TCID50).

-

Incubate the plates for a set period (e.g., 72 hours) until CPE is observed in the virus control wells.

-

Assess cell viability using the MTT assay as described above.

-

Calculate the IC50 value from the dose-response curve of the treated, infected cells.

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

-

Pre-treat the cells with different concentrations of the compounds for a short period.

-

Infect the cells with a low MOI of the virus (e.g., 50 plaque-forming units per well) for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing carboxymethylcellulose (CMC) and the respective compound concentrations.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Study: Time-of-Drug-Addition Assay[4]

This assay helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.

-

Seed host cells in multi-well plates.

-

Add the compound at different time points relative to viral infection:

-

Pre-treatment: Compound is added before the virus.

-

Co-treatment: Compound is added at the same time as the virus.

-

Post-treatment: Compound is added at various times after the virus has been introduced.

-

-

After a defined incubation period, quantify the viral yield (e.g., by RT-qPCR for viral RNA or by plaque assay).

-

Inhibition at different time points indicates the targeted stage of the viral life cycle (e.g., entry, replication, or egress).

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for antiviral and cytotoxicity screening.

Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase

Caption: Mechanism of action: Inhibition of viral RdRp.

References

- 1. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Pharmacological Effects of N3-Substituted Uridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes. Chemical modification of the uridine scaffold has been a fertile ground for the discovery of novel therapeutic agents. Substitution at the N3 position of the uracil (B121893) ring, in particular, has yielded a diverse array of derivatives with significant pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological effects of N3-substituted uridine derivatives, focusing on their antinociceptive, central nervous system (CNS) depressant, antiviral, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of quantitative data, experimental methodologies, and visual representations of associated biological pathways and workflows.

Antinociceptive Effects

Several N3-substituted uridine derivatives have demonstrated significant antinociceptive (pain-relieving) effects in preclinical models. The mechanism of action is thought to involve modulation of central and peripheral pain pathways, potentially through interaction with purinergic receptors or other components of the nociceptive signaling cascade.

Quantitative Data: Antinociceptive Activity

The antinociceptive efficacy of various N3-substituted uridine and related pyrimidine nucleoside derivatives has been evaluated, primarily using the hot plate test in mice. The data below summarizes the percentage of antinociceptive effect observed for selected compounds.

| Compound ID | Substitution at N3 | Parent Nucleoside | Antinociceptive Effect (%)[1][2] |

| 1l | 2',4'-Dimethoxyphenacyl | Uridine | 93[1][2] |

| 3l | 2',4'-Dimethoxyphenacyl | 2'-Deoxyuridine | 86[1][2] |

| 6m | 2',5'-Dimethoxyphenacyl | Arabinofuranosyluracil | 82[1][2] |

| 1h | Phenacyl | Uridine | 16[1][2] |

Note: The antinociceptive effect is expressed as a percentage of the maximum possible effect in the hot plate test.

Experimental Protocol: Hot Plate Test

The hot plate test is a widely used method to assess the thermal pain threshold in rodents and to evaluate the efficacy of analgesic compounds.

Objective: To measure the latency of a thermal-induced pain response in mice treated with N3-substituted uridine derivatives.

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature.

Procedure:

-

Acclimatization: Mice are individually placed on the hot plate apparatus (maintained at a non-noxious temperature, e.g., room temperature) for a brief period to acclimate to the environment.

-

Baseline Latency: The hot plate surface is heated to a specific noxious temperature (e.g., 55 ± 0.5 °C). Each mouse is then placed on the hot plate, and the time until a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

-

Compound Administration: The N3-substituted uridine derivative or vehicle control is administered to the mice, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

-

Post-treatment Latency: At a predetermined time after compound administration, the mice are again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The percentage of antinociceptive effect is calculated using the formula: ((post-treatment latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Signaling Pathway: Putative Antinociceptive Mechanism

The precise signaling pathways underlying the antinociceptive effects of N3-substituted uridine derivatives are still under investigation. However, evidence suggests the involvement of purinergic signaling, particularly through P2Y receptors, and potentially modulation of downstream pain signaling cascades. Uridine and its nucleotides are known to act on P2Y receptors, which are G-protein coupled receptors involved in a variety of cellular processes, including nociception.

Central Nervous System (CNS) Depressant Effects

Certain N3-substituted uridine derivatives, particularly those with benzyl (B1604629) or related aromatic substitutions, exhibit CNS depressant activities, including hypnotic and sedative effects. These effects are thought to be mediated by interactions with central neurotransmitter systems.

Quantitative Data: CNS Depressant Activity

The hypnotic activity of N3-substituted deoxyuridine derivatives has been assessed by measuring the mean sleeping time induced in mice following intracerebroventricular (i.c.v.) injection.

| Compound | Substitution at N3 | Mean Sleeping Time (min) at 2.0 µmol/mouse[3] |

| 7 | Benzyl | 23[3] |

| 8 | o-Xylyl | 35[3] |

| 9 | m-Xylyl | 29[3] |

| 10 | p-Xylyl | 30[3] |

Experimental Protocol: Assessment of CNS Depressant Activity

A battery of behavioral tests in mice is commonly used to evaluate the CNS depressant effects of novel compounds.

Objective: To assess the hypnotic, sedative, and locomotor-suppressing effects of N3-substituted uridine derivatives.

Methods:

-

Thiopental (B1682321) Sodium-Induced Sleeping Time Test:

-

Mice are treated with the test compound or vehicle.

-

After a set period, a sub-hypnotic or hypnotic dose of thiopental sodium is administered.

-

The latency to the onset of sleep (loss of righting reflex) and the duration of sleep are recorded. An increase in sleep duration or a decrease in sleep latency indicates a CNS depressant effect.

-

-

Open Field Test:

-

This test assesses spontaneous locomotor activity and exploratory behavior.

-

Mice are placed in a novel, open arena, and their movements (e.g., number of squares crossed, rearing frequency) are recorded over a specific time period.

-

A decrease in these activities suggests a sedative or anxiolytic effect.

-

-

Hole Cross Test:

-

This test also measures locomotor activity.

-

The apparatus consists of a partitioned box with a hole allowing the mouse to move between compartments.

-

A reduction in the number of crossings between compartments after compound administration indicates decreased locomotor activity.

-

Logical Relationship: Structure-Activity Relationship for CNS Depressant Effects

The available data suggest a clear structure-activity relationship for the CNS depressant effects of N3-substituted uridine derivatives.

Antiviral Activity

N3-substituted uracil derivatives have emerged as potential antiviral agents, with some compounds showing activity against SARS-CoV-2. The primary mechanism of action for many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

Quantitative Data: Anti-SARS-CoV-2 Activity

The antiviral activity of N1,N3-disubstituted uracil derivatives against SARS-CoV-2 variants has been evaluated in Vero E6 cells.

| Compound | IC50 (µM) vs. Delta Variant[4] | IC50 (µM) vs. Beta Variant[4] |

| Compound A | 13.3 | 15.8 |

| Compound B | 25.6 | 29.3 |

| Compound C | 49.97 | 45.7 |

Note: IC50 is the concentration of the compound that inhibits 50% of the viral cytopathic effect.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.

Objective: To determine the concentration of an N3-substituted uridine derivative that inhibits the cytopathic effect of a virus by 50% (IC50).

Procedure:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in a 96-well plate.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Virus Infection: The treated cells are then infected with a known titer of the virus.

-

Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control (untreated, infected) wells (e.g., 72 hours).

-

CPE Assessment: The extent of CPE is quantified. This can be done visually or by using a cell viability assay, such as the MTT assay, which measures the metabolic activity of living cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Mechanism of Antiviral Action

The antiviral activity of many nucleoside analogs, including potentially N3-substituted uridine derivatives, is mediated by the inhibition of the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into their active triphosphate form, these analogs can be incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.

Anticancer and Antimicrobial Activities

Recent studies have begun to explore the potential of N3-substituted uridine derivatives as anticancer and antimicrobial agents. These activities are often associated with the ability of these compounds to interfere with nucleic acid synthesis or other essential cellular processes in cancer cells and pathogenic microorganisms.

Quantitative Data: Anticancer and Antimicrobial Activity

While extensive quantitative data is still emerging, preliminary studies have reported promising activity. For instance, certain acylated uridine derivatives have shown inhibitory activity against various bacterial and fungal strains.[3] More specific IC50 values for anticancer activity against various cell lines are needed for a comprehensive table.

Experimental Protocol: In Vitro Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of an N3-substituted uridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: General Synthesis of N3-Substituted Uridine Derivatives

The synthesis of N3-substituted uridine derivatives typically involves the reaction of a protected or unprotected uridine with an appropriate alkylating or acylating agent.

Conclusion and Future Directions

N3-substituted uridine derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities. The research to date has demonstrated their potential as antinociceptive, CNS depressant, antiviral, and anticancer agents. However, to fully realize their therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Comprehensive Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of more potent and selective derivatives.

-

Elucidation of specific molecular targets and signaling pathways for each pharmacological effect to enable rational drug design and a deeper understanding of their mechanisms of action.

-

Detailed pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead compounds.

-

In vivo efficacy studies in relevant animal models of pain, neurological disorders, viral infections, and cancer.

The continued exploration of N3-substituted uridine derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and P2Y receptor activity of a series of uridine dinucleoside 5'-polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

N3-Allyluridine: A Technical Examination of its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Allyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Research into N3-substituted uridine analogs has primarily focused on their potential as central nervous system (CNS) depressants. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the CNS effects of this compound and related compounds, with a focus on experimental data, methodologies, and potential mechanisms of action. Due to the limited specific research on this compound, this document also draws upon data from structurally similar N3-substituted pyrimidine (B1678525) nucleosides to provide a broader context for its potential pharmacological profile.

CNS Depressant Activity

Studies on N3-substituted derivatives of deoxyuridine have demonstrated that these compounds generally exhibit CNS depressant activity.[1] In murine models, N3-allyldeoxyuridine was shown to significantly prolong the sleeping time induced by pentobarbital (B6593769), a classic indicator of CNS depression.[1] While this compound itself was not directly assessed for hypnotic activity in the available literature, related N3-alkyl derivatives of deoxyuridine did not induce sleep on their own but did potentiate the effects of barbiturates.[1] This suggests that the allyl substitution at the N3 position likely contributes to a CNS depressant phenotype.

Further research on N3-substituted 2',3'-O-isopropylideneuridines, which includes an allyl derivative, indicated that while the ethyl-substituted compound possessed hypnotic activity, the overall findings supported that substitutions at the N3-position of the uridine scaffold can impart CNS depressant effects.

The general trend observed across various studies is that the nature of the substituent at the N3 position plays a crucial role in the potency and specific CNS effects of these uridine derivatives.

Quantitative Data Summary

The available quantitative data from in vivo studies on N3-substituted uridine and deoxyuridine derivatives are summarized below. It is important to note that direct quantitative data for this compound is limited, and the table includes data from closely related compounds to provide a comparative perspective.

| Compound | Dose (intracerebroventricular) | Species | Primary Endpoint | Result | Reference |

| N3-Allyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |

| N3-Ethyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |

| N3-Butyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |

| N3-Benzyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 23 min | [1] |

| N3-o-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 35 min | [1] |

| N3-m-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 29 min | [1] |

| N3-p-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 30 min | [1] |

| N3-Phenacyldeoxyuridine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |

| N3-Phenacyluridine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |

| N3-Phenacylthymidine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |

Experimental Protocols

The following are generalized experimental protocols for assessing the CNS depressant effects of compounds like this compound, based on the methodologies described in the cited literature.

Pentobarbital-Induced Sleep Prolongation

-

Animals: Male mice are used for this assay.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: The test compound (e.g., this compound) is administered via intracerebroventricular (i.c.v.) injection. A control group receives the vehicle.

-

Pentobarbital Administration: A sub-hypnotic or hypnotic dose of pentobarbital sodium is administered intraperitoneally (i.p.) a short time after the test compound.

-

Observation: The onset and duration of sleep are recorded. The loss of the righting reflex is considered the onset of sleep, and the time until the reflex is regained is measured as the duration of sleep.

-

Data Analysis: The mean sleeping time for the test group is compared to the control group using appropriate statistical methods (e.g., t-test). A significant increase in sleeping time in the test group is indicative of CNS depressant activity.

Spontaneous Activity Measurement

-

Apparatus: An open-field apparatus, often a square arena with the floor divided into smaller squares, is used.

-

Animals: Male mice are used.

-

Compound Administration: The test compound is administered (e.g., i.c.v. or i.p.). A control group receives the vehicle.

-

Observation: After a set period, each mouse is placed in the center of the open-field arena. The number of squares crossed with all four paws is counted for a defined period (e.g., 5-10 minutes). Other behaviors such as rearing and grooming may also be recorded.

-

Data Analysis: The mean number of squares crossed for the test group is compared to the control group. A significant decrease in locomotor activity suggests a CNS depressant effect.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism underlying the CNS depressant effects of this compound has not been fully elucidated. However, research on related N3-substituted uridine derivatives suggests a potential interaction with a novel, yet to be fully characterized, "uridine receptor" in the brain. The affinity of some of these compounds for other known CNS receptors, such as benzodiazepine, GABA, 5-HT, and adenosine (B11128) receptors, has been found to be low, indicating a potentially distinct mechanism of action.

The current hypothesis is that N3-substituted uridines may modulate neuronal activity through this putative uridine receptor, leading to a depression of central nervous system function. The structure-activity relationship studies indicate that the nature of the N3-substituent is a key determinant of the compound's affinity for its target and its resulting pharmacological effect.

References

N3-Allyluridine: A Preclinical Exploration of its Potential Antiepileptic and Anxiolytic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N3-Allyluridine, a synthetic derivative of the endogenous nucleoside uridine (B1682114), presents a compelling avenue for investigation into novel treatments for epilepsy and anxiety disorders. While direct, comprehensive studies on this compound remain nascent, preliminary evidence from broader screenings of N3-substituted uridine analogs suggests central nervous system (CNS) depressant activity. This whitepaper synthesizes the currently available preclinical data, contextualizes it within the known neuropharmacological actions of uridine, and outlines the experimental methodologies and potential mechanistic pathways that warrant further exploration. The objective is to provide a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The quest for novel, safer, and more effective antiepileptic and anxiolytic agents is a continuous endeavor in neuroscience and pharmacology. Uridine, a fundamental pyrimidine (B1678525) nucleoside, has garnered attention for its neuro-modulatory roles, including sleep-promoting, anticonvulsant, and anxiolytic effects.[1][2][3][4] Chemical modification of the uridine scaffold offers the potential to enhance its therapeutic properties, improve pharmacokinetic profiles, and elucidate structure-activity relationships. The N3 position of the uracil (B121893) ring is a key site for such modifications. This compound is one such analog, and this document explores its prospective value as a CNS therapeutic agent.

Preclinical Evidence for CNS Depressant Activity

Direct research on the antiepileptic and anxiolytic properties of this compound is limited. However, studies on a series of N3-substituted uridine and deoxyuridine derivatives have provided initial indications of CNS depressant effects. These studies typically utilize broad screening assays in murine models to identify compounds with potential sedative or hypnotic properties, which can be indicative of broader anticonvulsant or anxiolytic potential.

Quantitative Data Summary

The available quantitative data is sparse and primarily relates to general CNS depression rather than specific antiepileptic or anxiolytic activity. The following table summarizes the key findings for N3-allyl substituted uridine and deoxyuridine derivatives from initial screening studies.

| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect | Citation(s) |

| N3-Allyl-2',3'-O-isopropylideneuridine | Mouse | Pentobarbital-induced Sleep Potentiation | Not Specified | Intracerebroventricular (i.c.v.) | Showed synergism with a barbiturate, indicating CNS depressant effects. | [5] |

| N3-Allyldeoxyuridine | Mouse | Pentobarbital-induced Sleep Prolongation | 2.0 µmol/mouse | Intracerebroventricular (i.c.v.) | Significantly prolonged pentobarbital-induced sleeping time. | [6] |

Detailed Experimental Protocols

The following are detailed descriptions of the standard experimental protocols used in the initial screening of N3-substituted uridine derivatives. These methodologies are foundational for future, more specific investigations into the antiepileptic and anxiolytic effects of this compound.

Pentobarbital-Induced Sleep Potentiation/Prolongation Test

This assay is a widely used primary screening method for compounds with CNS depressant activity.

-

Objective: To assess the ability of a test compound to either induce sleep on its own or to enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

-

Animals: Male mice (e.g., ddY strain) are commonly used.

-

Procedure:

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

The test compound (e.g., this compound) is administered, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

-

After a predetermined interval (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.) is administered.

-

The onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained) are recorded.

-

A significant increase in the duration of sleep or the number of animals exhibiting sleep compared to a vehicle control group indicates CNS depressant activity.[7][8][9]

-

Rota-rod Test for Motor Coordination

This test is crucial for evaluating potential motor impairments, a common side effect of CNS depressant drugs.

-

Objective: To assess the effect of a test compound on motor coordination and balance.

-

Apparatus: A rotating rod (rota-rod) apparatus with adjustable speed.

-

Animals: Mice are trained to stay on the rotating rod.

-

Procedure:

-

Animals are pre-trained for several days to stay on the rod rotating at a constant speed (e.g., 5-10 rpm).

-

On the test day, a baseline performance (latency to fall) is recorded.

-

The test compound is administered.

-

At the time of expected peak effect, the animals are placed back on the rota-rod, and the latency to fall is recorded. The test can be performed at a fixed speed or with accelerating speed.

-